molecular formula C5H10O2 B577898 Pentanoic--d4 Acid CAS No. 1219804-71-3

Pentanoic--d4 Acid

Cat. No. B577898
M. Wt: 106.157
InChI Key: NQPDZGIKBAWPEJ-KHORGVISSA-N
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Description

Pentanoic acid, also known as valeric acid, is an aliphatic carboxylic acid with the chemical formula C5H10O2 . It is named after the Latin ‘valer’ (to be strong) due to its strong, unpleasant odor reminiscent of old cheese or wet socks . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .


Synthesis Analysis

Pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with bifunctional catalyst was presented .


Molecular Structure Analysis

The molecular structure of Pentanoic acid is C5H10O2 . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . It has a strong, unpleasant odor reminiscent of old cheese or wet socks .

Safety And Hazards

Pentanoic acid can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties . Therefore, safe handling and usage practices are essential in all industries that utilize this compound .

Future Directions

Research continues to explore the potential applications of pentanoic acid . In the field of renewable energy, for instance, pentanoic acid is being studied for its potential role in the production of biofuels .

properties

CAS RN

1219804-71-3

Product Name

Pentanoic--d4 Acid

Molecular Formula

C5H10O2

Molecular Weight

106.157

IUPAC Name

2,2,3,3-tetradeuteriopentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2

InChI Key

NQPDZGIKBAWPEJ-KHORGVISSA-N

SMILES

CCCCC(=O)O

synonyms

Pentanoic--d4 Acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The n-propionate, n-valerate, n-phenylacetate and benzoate derivatives of Virginiamycin M1 were prepared using the respective carbonyl chlorides. The respective carbonyl chloride (1.0 mmole) was added to a stirring solution of virginiamycin M1 (0.50 g, 0.95 mmole), pyridine (84 μl) and 4-dimethylaminopyridine (20 μg) at room temperature for 2 hours. Methanol (0.5 ml) was added to destroy excess reagent. The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml). The pooled organic layers were dried over anhydrous Na2SO4 and flash evaporated to dryness (dry weight=0.63, 0.81, 1.0 and 1.4 g respectively). Purification over a column of 50 g E. Merck silica gel 60 (43-60 μm particle size) in 40-80% acetone/hexane stepwise gradients yielded 0.43, 0.33, 0.29 and 0.56 g of the respective esters.
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carbonyl chlorides
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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alcohol
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture is necessary if the carboxylic acid and aqueous glycolic acid does not phase separate and may be helpful to improve the separation even if not required to form two phases. In a second embodiment of the invention as set forth in FIG. 2, Carbon Monoxide Stream 1, Aqueous Formaldehyde Stream 2, and Valeric Acid Stream 3 are fed to Hydrocarboxylation Reactor 50 which comprises a fixed bed, solid catalyst (not shown). The Effluent Stream 4 comprises the esters of glycolic and valeric acid including 2-valeryloxyacetic acid. Effluent Stream 4 and Water Stream 8 are fed to Hydrolyzer 55. Hydrolyzer 55 is operated at sufficient temperature, pressure, and residence time to produce Hydrolyzed Mixture Stream 9 comprising glycolic acid, valeric acid, and water. Hydrolyzed Mixture Stream 9 is separated into two phases in Decanter 65. The organic phase is recycled to Hydrocarboxylation Reactor 50 as Valeric Acid Stream 3. Aqueous Glycolic Acid Stream 12 exits Decanter 65 and is fed, along with First Ethylene Glycol Stream 13 to Esterification Unit 80. Water Stream 14 and Glycolate Ester Oligomer Stream 15 exit Esterification Unit 80. Glycolate Ester Oligomer Stream 15 is hydrogenated using Hydrogen Stream 16 in Hydrogenation Unit 90. Hydrogenation Unit 90 produces Second Ethylene Glycol Stream 17 which can be split into Ethylene Glycol Product Stream 18 and First Ethylene Glycol Stream 13 which is recycled to Esterification Unit 80.
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esters
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2-valeryloxyacetic acid
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